molecular formula C7HClF6O B6327793 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol CAS No. 1682-03-7

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol

Cat. No.: B6327793
CAS No.: 1682-03-7
M. Wt: 250.52 g/mol
InChI Key: DNUBQBXFCKOGEK-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenol ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol typically involves the chlorination of 3-chloro-4-hydroxyphenyl chloride followed by a reaction with trifluoromethanol . This process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts . This method is favored for its efficiency and ability to produce large quantities of the compound under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones, while reduction reactions can modify the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanol, organoboron compounds, and palladium catalysts . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can produce quinones.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The presence of trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6O/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUBQBXFCKOGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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